molecular formula C13H13Cl2NO2 B1419738 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride CAS No. 1185295-47-9

3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride

Cat. No. B1419738
M. Wt: 286.15 g/mol
InChI Key: LOJZYUUDWGGNOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride is 1S/C13H12ClNO2.ClH/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14;/h2-8H,15H2,1H3;1H .

Scientific Research Applications

Synthesis and Styrene Copolymerization

Research conducted by Whelpley et al. (2022) explored the copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which included variants such as 3-(4-methoxyphenoxy), with styrene. The synthesized acrylates were characterized by various techniques and exhibited two-step decomposition under nitrogen. These findings have implications for polymer chemistry and material sciences (Whelpley et al., 2022).

Soil Metabolism of N-Acyl Derivatives

In a study by Briggs and Ogilvie (1971), the metabolism of 3-Chloro-4-methoxyaniline, a closely related compound, in soil was analyzed. They discovered its conversion to various compounds, including 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil, highlighting the environmental interactions of such chemicals (Briggs & Ogilvie, 1971).

Pharmacological Profile of a Novel Antagonist

Ogawa et al. (2002) investigated the pharmacology of a novel 5-HT2A receptor antagonist, which includes a component structurally similar to 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride. They found that it significantly inhibited platelet aggregation and had high affinity for 5-HT2A receptors, providing valuable insights into new therapeutic applications in cardiovascular health (Ogawa et al., 2002).

Isolation from Mangrove-Derived Fungus

A study by Mei et al. (2020) isolated a new phenol derivative closely related to 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride from the mangrove-derived fungus Eupenicillium sp. HJ002. This research adds to our understanding of natural product chemistry and the potential for discovering novel compounds from diverse biological sources (Mei et al., 2020).

Inhibition of Norepinephrine Uptake

Research by Wong, Horng, and Bymaster (1975) on dl-N-Methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine hydrochloride, a compound with structural similarities, revealed its potent inhibitory effects on the uptake of norepinephrine into rat brain synaptosomes. This study contributes to the understanding of neurotransmitter dynamics and potential applications in neuropharmacology (Wong et al., 1975).

Safety And Hazards

The safety information available indicates that 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride is an irritant . The Material Safety Data Sheet (MSDS) can provide more detailed safety and handling information .

properties

IUPAC Name

3-chloro-4-(4-methoxyphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2.ClH/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14;/h2-8H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJZYUUDWGGNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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